

# Using Disperse Red 324 as a fluorescent probe for lipid droplets

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## Compound of Interest

Compound Name: Disperse red 324

Cat. No.: B15135118

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## Application Note: Disperse Red 324 for Lipid Droplet Imaging

Notice: Following a comprehensive literature search, no specific scientific publications or established protocols were identified that describe the use of **Disperse Red 324** as a fluorescent probe for imaging lipid droplets in biological samples. **Disperse Red 324** is classified as a red dye derived from anthraquinone, primarily utilized in the plastics and textiles industries. While it is categorized as a fluorescent dye, its photophysical properties and suitability for live-cell imaging of lipid droplets have not been documented in the available scientific literature.

Therefore, this document provides detailed application notes and protocols for a widely recognized and extensively validated red fluorescent probe for lipid droplets, Nile Red, as a suitable and effective alternative for researchers, scientists, and drug development professionals.

## Application Notes and Protocols for Nile Red: A Fluorescent Probe for Lipid Droplets

### Introduction

Nile Red (9-diethylamino-5H-benzo[a]phenoxazine-5-one) is a highly sensitive, lipophilic, and solvatochromic fluorescent dye extensively used for the detection and quantification of

intracellular lipid droplets. Its fluorescence is strongly dependent on the hydrophobicity of its environment; it is intensely fluorescent in nonpolar environments, such as the neutral lipid core of lipid droplets, while its fluorescence is quenched in aqueous media. This property makes Nile Red an excellent vital stain for visualizing and quantifying lipid droplets in live and fixed cells with a high signal-to-noise ratio.

## Principle of Action

Nile Red's mechanism as a lipid droplet probe is based on its solvatochromic properties. In aqueous cytoplasm, the dye exists in a non-fluorescent state. Upon entering the hydrophobic core of a lipid droplet, the dye undergoes a conformational change and becomes intensely fluorescent. The emission spectrum of Nile Red is also sensitive to the polarity of its environment, shifting from red emission in more polar lipids to a yellow-gold emission in the highly nonpolar environment of neutral lipid stores. This allows for some degree of differentiation between lipid species.

## Key Applications

- **Live-Cell Imaging:** Visualize the dynamics of lipid droplet formation, trafficking, and degradation in real-time.
- **High-Content Screening (HCS):** Quantify changes in cellular lipid content in response to genetic or pharmacological perturbations.
- **Flow Cytometry:** Analyze and sort cell populations based on their lipid content.
- **Fixed Cell Staining:** Label lipid droplets for co-localization studies with other cellular markers via immunofluorescence.

## Quantitative Data Summary

The photophysical properties of Nile Red can vary depending on the solvent environment. The following table summarizes key quantitative data for Nile Red in a nonpolar solvent, representative of the lipid droplet core.

Property	Value	Reference(s)
Chemical Structure	9-diethylamino-5H-benzo[a]phenoxazine-5-one	
Molecular Formula	C <sub>20</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	-
Molecular Weight	318.37 g/mol	-
Excitation Maximum (in nonpolar lipid)	~552 nm	
Emission Maximum (in nonpolar lipid)	~636 nm	
Excitation (for yellow-gold fluorescence)	450-500 nm	
Emission (for yellow-gold fluorescence)	>528 nm	
Excitation (for red fluorescence)	515-560 nm	
Emission (for red fluorescence)	>590 nm	
Quantum Yield (in nonpolar solvent)	High (environment-dependent)	
Photostability	Moderate; photobleaching can occur with prolonged exposure.	

## Experimental Protocols

### Protocol 1: Live-Cell Staining of Lipid Droplets with Nile Red

This protocol describes the staining of lipid droplets in living cultured cells for fluorescence microscopy.

Materials:

- Nile Red stock solution (1 mg/mL in DMSO or acetone)

- Cell culture medium
- Phosphate-buffered saline (PBS), pH 7.4
- Live-cell imaging medium
- Cultured cells on glass-bottom dishes or coverslips

Procedure:

- Prepare Staining Solution:
  - Prepare a fresh working solution of Nile Red by diluting the stock solution in cell culture medium or PBS to a final concentration of 0.1-1.0  $\mu\text{g/mL}$ .
  - Vortex the solution thoroughly. The working solution may appear slightly cloudy.
- Cell Staining:
  - Remove the cell culture medium from the cells.
  - Wash the cells once with pre-warmed PBS.
  - Add the Nile Red working solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
- Washing:
  - Remove the staining solution.
  - Wash the cells twice with pre-warmed PBS or live-cell imaging medium.
- Imaging:
  - Replace the wash buffer with pre-warmed live-cell imaging medium.
  - Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets (e.g., for red fluorescence, an excitation filter around 540/25 nm and an emission filter around 605/55 nm).

## Protocol 2: Fixed-Cell Staining of Lipid Droplets with Nile Red

This protocol is suitable for co-staining with antibodies in immunofluorescence applications.

### Materials:

- Nile Red stock solution (1 mg/mL in DMSO or acetone)
- PBS, pH 7.4
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium

### Procedure:

- Cell Fixation:
  - Wash cells grown on coverslips once with PBS.
  - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- \*\*Permeabilization (
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